molecular formula C20H22N2O3S B2752749 N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686743-73-7

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

货号 B2752749
CAS 编号: 686743-73-7
分子量: 370.47
InChI 键: CXFAXDWGENKKGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1998 by Sugen Inc. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

作用机制

SU6656 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases involved in various cellular processes, such as cell proliferation, differentiation, migration, and survival. SU6656 binds to the ATP-binding site of Src family kinases and prevents their activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of Src family kinases by SU6656 has various biochemical and physiological effects. In cancer cells, SU6656 inhibits the activation of signaling pathways involved in cell proliferation, survival, and metastasis, leading to the inhibition of cancer cell growth and metastasis. In Alzheimer's disease models, SU6656 inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease models, SU6656 protects dopaminergic neurons from degeneration. In osteoporosis models, SU6656 stimulates osteoblast differentiation and bone formation.

实验室实验的优点和局限性

One of the advantages of SU6656 is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This makes SU6656 a useful tool for studying the role of Src family kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

未来方向

There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other diseases, such as diabetes and cardiovascular disease. Furthermore, the combination of SU6656 with other therapeutic agents, such as chemotherapy and radiation therapy, could be explored for the treatment of cancer. Finally, the development of SU6656 derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.

合成方法

The synthesis of SU6656 involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction of 2,4-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate N-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 3-bromo-1-(ethylsulfonyl)indole to produce SU6656. The overall yield of the synthesis is around 10%.

科学研究应用

SU6656 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, lung, and colon cancer cells. SU6656 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
In addition to cancer, SU6656 has been studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and osteoporosis. SU6656 has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. SU6656 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. Furthermore, SU6656 has been shown to stimulate osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis.

属性

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFAXDWGENKKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。